molecular formula C10H8FNO3 B2659589 5-(2-Fluoroethoxy)indoline-2,3-dione CAS No. 2169409-16-7

5-(2-Fluoroethoxy)indoline-2,3-dione

Cat. No.: B2659589
CAS No.: 2169409-16-7
M. Wt: 209.176
InChI Key: CNUWGOYZCFOACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoroethoxy)indoline-2,3-dione is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a fluorinated ethoxy group attached to the indoline-2,3-dione core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoroethoxy)indoline-2,3-dione typically involves the reaction of 5-fluoroindoline-2,3-dione with 2-fluoroethanol under specific conditions. A common method includes:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the use of microwave-assisted synthesis and copper catalysts suggests potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoroethoxy)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole nucleus.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Hydroxyindoline derivatives.

    Substitution: Halogenated or nitrated indoline derivatives.

Scientific Research Applications

5-(2-Fluoroethoxy)indoline-2,3-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoroethoxy)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorinated ethoxy group, which enhances its chemical stability and biological activity compared to other indole derivatives.

Properties

IUPAC Name

5-(2-fluoroethoxy)-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-3-4-15-6-1-2-8-7(5-6)9(13)10(14)12-8/h1-2,5H,3-4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUWGOYZCFOACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCCF)C(=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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